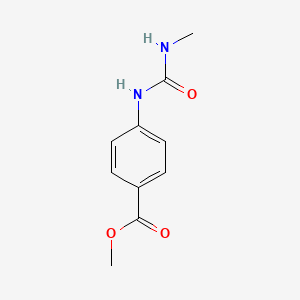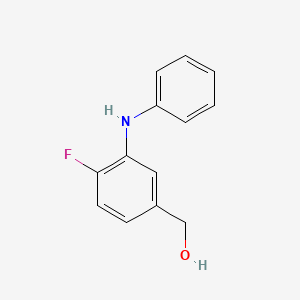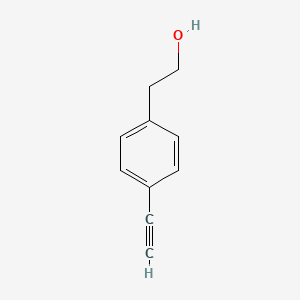
2-(4-Ethynylphenyl)ethan-1-ol
Overview
Description
2-(4-Ethynylphenyl)ethan-1-ol is a chemical compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)ethan-1-ol typically involves the reaction of 4-ethynylbenzaldehyde with a suitable reducing agent to yield the desired product . One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an ethanol solvent under mild conditions . The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of catalytic hydrogenation processes or other advanced synthetic techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethynylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Properties
Molecular Formula |
C10H10O |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-(4-ethynylphenyl)ethanol |
InChI |
InChI=1S/C10H10O/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6,11H,7-8H2 |
InChI Key |
QJFGPLQSJZKZRC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

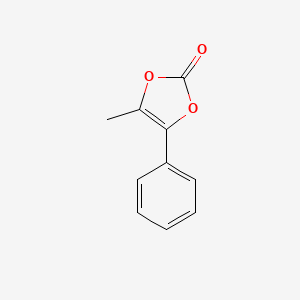
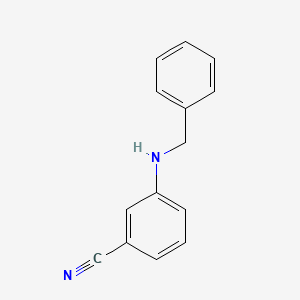

![7,7-Dimethyl-7,8-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyridazin-4(6H)-one](/img/structure/B8740558.png)
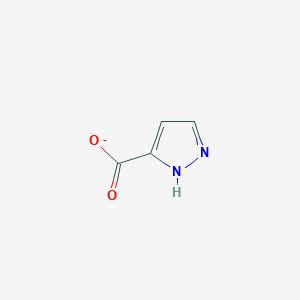
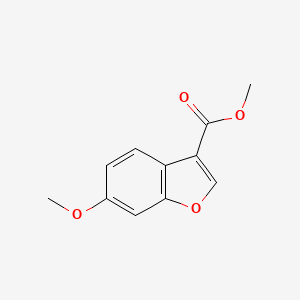
![2-[2-(Ethoxycarbonyl)ethyl]-1,3-cyclohexanedione](/img/structure/B8740580.png)
![1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B8740588.png)
![6-iodo-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B8740592.png)
